Pipercallosidine

Description

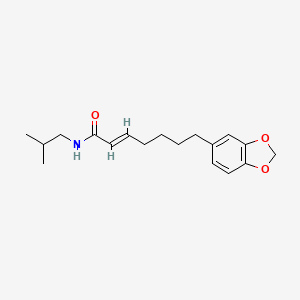

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H25NO3 |

|---|---|

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

(E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hept-2-enamide |

InChI |

InChI=1S/C18H25NO3/c1-14(2)12-19-18(20)8-6-4-3-5-7-15-9-10-16-17(11-15)22-13-21-16/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,19,20)/b8-6+ |

Clé InChI |

PWLZXPUSJOUTMB-SOFGYWHQSA-N |

SMILES |

CC(C)CNC(=O)C=CCCCCC1=CC2=C(C=C1)OCO2 |

SMILES isomérique |

CC(C)CNC(=O)/C=C/CCCCC1=CC2=C(C=C1)OCO2 |

SMILES canonique |

CC(C)CNC(=O)C=CCCCCC1=CC2=C(C=C1)OCO2 |

Origine du produit |

United States |

Advanced Methodologies in Pipercallosidine Isolation and Structural Assignment

Strategic Extraction and Chromatographic Purification Protocols for Pipercallosidine from Natural Sources

The successful isolation of this compound hinges on a carefully planned extraction strategy followed by meticulous chromatographic purification. rsc.orgnih.govnih.govscielo.br The choice of solvents and chromatographic techniques is critical to obtaining the compound in high purity from complex plant matrices.

Solvent Systems and Techniques for this compound Isolation from various plant parts

This compound has been successfully isolated from various parts of plants belonging to the Piper genus, such as the roots and aerial parts. rsc.orgnih.gov The initial extraction process typically employs solvents of varying polarities to selectively extract a range of compounds, including this compound.

Commonly used extraction solvents and techniques include:

Cyclohexane: This nonpolar solvent has been used for the initial extraction of roots of Piper callosum, which led to the isolation of this compound. rsc.orgrsc.org

Methanol (B129727) (MeOH): Methanol is frequently used for the extraction of ground, dried aerial plant parts. The resulting extract is then typically partitioned with other solvents like hexane (B92381) and chloroform (B151607) (CHCl3) to fractionate the compounds based on their polarity. nih.gov

Ethanol (B145695): In some protocols, 99.8% ethanol is used for extraction, assisted by ultrasonication to enhance efficiency. nih.gov

Following the initial extraction, a series of liquid-liquid partitioning steps are often employed to create fractions enriched with compounds of similar polarity. For instance, a chloroform-soluble extract is often subjected to further chromatographic separation. nih.gov

Multi-stage Chromatographic Approaches for High-Purity this compound (e.g., HPLC, UPLC)

To achieve high purity, the crude extracts and their fractions undergo multiple stages of chromatographic separation. scielo.brmdpi.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental step in the purification process. A gradient elution system, for example, using a mixture of dichloromethane (B109758) (CH2Cl2) and acetone (B3395972) with increasing polarity, is used to separate the chloroform-soluble extract into several fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the fine purification of this compound. nih.gov Semi-preparative and preparative reversed-phase (RP-18) columns are commonly used. nih.gov Different solvent systems are employed as the mobile phase, such as:

Methanol-water (e.g., 80:20) nih.gov

Methanol-water with 0.1% trifluoroacetic acid (TFA) in a gradient elution nih.gov

Acetonitrile-water with 0.3% formic acid nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an advancement over HPLC, utilizes columns with smaller particle sizes, leading to higher resolution and faster analysis times. waters.com UPLC systems coupled with mass spectrometry (UPLC-MS) are powerful tools for the analysis of complex mixtures containing piperamides like this compound. mdpi.comyoutube.com A typical UPLC method might involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. mdpi.com

Spectroscopic and Spectrometric Techniques for De Novo Structural Elucidation of this compound

The definitive structural assignment of this compound relies on a combination of advanced spectroscopic and spectrometric techniques. mdpi.comresearchgate.net These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination (e.g., 1H, 1H-1H COSY, 1H-13C HSQC, 1H-13C HMBC, TOCSY, and 1H-1H J-RES)

NMR spectroscopy is the cornerstone for the de novo structural elucidation of organic molecules like this compound. nih.govslideshare.netstanford.edu A suite of 1D and 2D NMR experiments is employed to piece together the molecular structure. researchgate.netembrapa.br

1H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule, including their chemical shifts, integration (number of protons), and coupling constants (J-values), which reveal neighboring protons. scielo.br

13C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. nih.gov

1H-1H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically over two to three bonds. scielo.bremerypharma.comasahilab.co.jp This is crucial for establishing the connectivity of proton spin systems within the molecule. scielo.br For this compound, COSY spectra have been used to show correlations within the isobutyl group and the aliphatic chain. scielo.br

1H-13C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. scielo.brresearchgate.net

1H-13C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). scielo.brresearchgate.net This is vital for connecting different spin systems and identifying quaternary carbons. scielo.br In the analysis of this compound, HMBC has been used to establish the connection between benzylic protons and the aromatic ring. scielo.br

TOCSY (Total Correlation Spectroscopy): TOCSY experiments can establish correlations between all protons within a spin system, not just immediate neighbors. researchgate.netscienceopen.com

1H-1H J-RES (J-Resolved Spectroscopy): This technique separates chemical shift and coupling constant information into different dimensions, which can help in resolving overlapping multiplets and determining coupling constants with higher accuracy. scielo.brresearchgate.net

A study on Piper ottonoides utilized a combination of these NMR techniques to characterize piperamides, including this compound, directly from semi-purified fractions. scielo.brresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in this compound Elucidation (e.g., LC-MS/MS, GC-MS/MS)

High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of a molecule, which is fundamental for determining its molecular formula. rsc.orgnih.govnih.govmdpi.comresearchgate.netscirp.org Tandem mass spectrometry (MS/MS) techniques provide valuable structural information through fragmentation analysis. mdpi.com

LC-MS/MS and GC-MS/MS: The coupling of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry is a powerful approach for analyzing complex mixtures and identifying individual components like this compound. nih.govmdpi.comresearchgate.net

Fragmentation Analysis: The fragmentation pattern of this compound in the mass spectrometer provides key structural clues. nih.govmdpi.com Common fragmentations observed for this compound include the loss of the N-isobutyl group (resulting in an ion at m/z 231), cleavage of the amide bond, and the formation of ions corresponding to the benzodioxol group (m/z 123). nih.govmdpi.com

Precursor Ions: In LC-MS analysis, this compound can be detected as protonated molecules [M+H]+ or sodium adducts [M+Na]+. nih.gov For example, the [M+H]+ ion for this compound appears at a precursor m/z of 304.191. nih.gov

The following table summarizes key mass spectrometry data for this compound:

| Ion Type | Precursor m/z | Key Fragment Ions (m/z) | Reference |

| [M+H]+ | 304.191 | 135.044739, 123.044693 | nih.gov |

| [M+Na]+ | 326.173 | 326.174469, 219.585556, 218.078400 | nih.gov |

| Product Ions | - | 231, 213, 187, 173, 159, 135, 123, 111, 102 | mdpi.com |

Chiroptical Methods for Stereochemical Assignment of this compound

While the primary structure (atom connectivity) of this compound has been established, the determination of its absolute stereochemistry, if any chiral centers exist, would require chiroptical methods. mdpi.comfrontiersin.org These techniques measure the differential interaction of a chiral molecule with polarized light.

Commonly used chiroptical techniques include:

Optical Rotatory Dispersion (ORD): Measures the rotation of plane-polarized light as a function of wavelength. mdpi.com

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. mdpi.com

Vibrational Circular Dichroism (VCD): An infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light associated with vibrational transitions. mdpi.com

For a definitive stereochemical assignment, experimental chiroptical data would be compared with data predicted from quantum chemical calculations for possible stereoisomers. nih.govmdpi.com Currently, there is limited published research specifically applying these chiroptical methods to determine the stereochemistry of this compound. The structure of this compound is (E)-7-(3,4-methylenedioxyphenyl)hept-2-enoic acid isobutylamide, and based on this, it does not possess a stereocenter, making it an achiral molecule. rsc.org Therefore, chiroptical methods would not be applicable for its stereochemical assignment.

Bioassay-Guided Fractionation Strategies in this compound Discovery

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry that uses pharmacological or biological activity to direct the separation and purification process. This approach ensures that the chemical isolation is focused on the biologically active constituents of an extract, saving time and resources.

In the discovery of this compound from plant sources, this methodology has been instrumental. A notable example is the investigation of the aerial parts of Piper sarmentosum. mdpi.comceric-eric.eu Researchers began with a crude methanol extract, which was then partitioned. The resulting chloroform-soluble extract showed significant activity in a mitochondrial transmembrane potential (MTP) assay using HT-29 human colon cancer cells. ceric-eric.eu This bioassay served as the guide for subsequent fractionation.

The active chloroform extract was subjected to column chromatography over silica gel. ceric-eric.eu The resulting fractions were systematically tested using the same MTP assay. Fractions that exhibited the desired biological activity were selected for further rounds of purification. This iterative process of separation and bio-testing led to the successful isolation of several compounds, including this compound. ceric-eric.eu The use of a specific, mechanism-based bioassay like the MTP assay not only guides the isolation but also provides preliminary insights into the potential mechanism of action of the isolated compounds, in this case, the induction of apoptosis. ceric-eric.eu

Research Findings from Bioassay-Guided Fractionation:

| Parameter | Details | Reference |

|---|---|---|

| Plant Source | Aerial parts of Piper sarmentosum | ceric-eric.eu |

| Initial Extract | Methanol extract, partitioned into a Chloroform-soluble extract | ceric-eric.eu |

| Guiding Bioassay | Mitochondrial Transmembrane Potential (MTP) assay | mdpi.comceric-eric.eu |

| Cell Line Used | HT-29 human colon cancer cells | mdpi.comceric-eric.eu |

| Isolation Technique | Silica gel column chromatography | ceric-eric.eu |

| Isolated Compound | This compound (among 13 other known compounds) | ceric-eric.eu |

X-ray Crystallography Applications in this compound Structural Confirmation

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. researchgate.netlibretexts.org By measuring the angles and intensities of X-ray beams diffracted by the crystalline structure, a three-dimensional map of electron density can be produced, revealing the exact atomic coordinates and stereochemistry of a molecule. researchgate.net This method is considered the gold standard for structural elucidation of small molecules and macromolecules, provided a suitable single crystal can be grown. researchgate.netlibretexts.org

While the initial structural elucidation of this compound was accomplished through spectroscopic methods (such as NMR and Mass Spectrometry) and confirmed by chemical synthesis, a specific study detailing the use of single-crystal X-ray diffraction for the structural confirmation of this compound itself was not identified in a review of the available scientific literature. researchgate.net Although X-ray crystallography has been successfully applied to determine the structures of other related piperamides, specific crystallographic data for this compound is not publicly documented. Therefore, this section cannot be completed with the required detailed research findings.

Biosynthetic Pathways and Enzymology of Pipercallosidine

Proposed Biosynthetic Routes to Pipercallosidine

The biosynthesis of piper amides is generally understood to be a convergent process, involving the combination of an acyl-CoA moiety and an amine moiety, which are derived from separate metabolic pathways. semanticscholar.orgresearchgate.net For this compound, this would involve the synthesis of an activated cinnamic acid derivative and isobutylamine (B53898).

The proposed biosynthetic pathway for this compound likely originates from two primary metabolic routes:

The Phenylpropanoid Pathway: This pathway is responsible for generating the acyl portion of the molecule. It begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to cinnamic acid and its derivatives. unesp.br This is consistent with the general biosynthesis of piper amides, which utilize intermediates from the shikimic acid pathway. semanticscholar.org

Amino Acid Metabolism for the Amine Moiety: The isobutylamide portion of this compound is believed to be derived from the amino acid L-valine. Through decarboxylation and subsequent modifications, L-valine is converted to isobutylamine.

The final step in the proposed pathway is the condensation of the activated acyl-CoA derivative with isobutylamine, catalyzed by an amide synthase, to form this compound. uni-halle.de This is analogous to the final step in piperine (B192125) biosynthesis where piperoyl-CoA is condensed with piperidine (B6355638). uni-halle.de

Identification and Characterization of Key Enzymatic Systems in this compound Biosynthesis

While specific enzymes for this compound biosynthesis have not been characterized, the enzymatic machinery can be predicted based on studies of other piper amides, particularly piperine. nih.gov

The key enzyme classes expected to be involved are:

Ammonia-lyases: Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

Cytochrome P450 Monooxygenases: These enzymes are likely involved in the hydroxylation and modification of the aromatic ring of the cinnamic acid derivative. uni-halle.de

CoA Ligases: These enzymes activate the carboxylic acid group of the acyl moiety by attaching a Coenzyme A molecule, preparing it for condensation with the amine. uni-halle.de

Decarboxylases: An amino acid decarboxylase is required to convert L-valine into isobutylamine.

Acyltransferases (Amide Synthases): A key enzyme, likely a BAHD-type acyltransferase, is responsible for the final amide bond formation between the activated acyl-CoA and isobutylamine. nih.gov In piperine biosynthesis, a specific piperine synthase has been identified. uni-halle.denih.gov A similar, but likely distinct, enzyme is expected for this compound.

To date, specific metabolic labeling studies to definitively trace the precursors of this compound have not been reported in the scientific literature. However, based on the proposed biosynthetic pathway, the primary precursors are expected to be L-phenylalanine and L-valine. unesp.br

Feeding studies in Piper species with labeled L-phenylalanine and L-lysine have confirmed their roles in the biosynthesis of other piper amides like piperine, supporting the general framework of the proposed pathway. unesp.br Similar experiments with labeled L-valine would be necessary to confirm its role as the precursor to the isobutylamine moiety of this compound.

The genes responsible for the biosynthesis of secondary metabolites in plants are often organized in biosynthetic gene clusters (BGCs). While a specific gene cluster for this compound has not yet been identified, transcriptome analyses of various Piper species have revealed clusters of genes associated with the production of piperine and other alkaloids. biorxiv.org

These studies have identified genes encoding for key enzymes such as PAL, cinnamate-4-hydroxylase, CoA ligases, and acyltransferases that are co-expressed in tissues where piper amides accumulate. nih.govbiorxiv.org It is hypothesized that the genes for this compound biosynthesis are similarly clustered and could be identified through comparative transcriptomics and genome mining of this compound-producing Piper species.

Chemoenzymatic Synthesis Approaches Utilizing this compound Biosynthetic Enzymes

Currently, there are no published reports on the use of this compound biosynthetic enzymes in chemoenzymatic synthesis. The identification and characterization of these enzymes are prerequisites for their application in biocatalysis.

However, the broader field of chemoenzymatic synthesis offers promising strategies that could be applied to this compound in the future. mdpi.comresearchgate.net Once the specific amide synthase for this compound is isolated and characterized, it could potentially be used in vitro or in microbial systems to catalyze the final condensation step. This approach could allow for the synthesis of this compound analogs by feeding the enzyme with modified acyl-CoA or amine substrates. Such methods could provide more sustainable and efficient routes to these bioactive molecules compared to traditional chemical synthesis. mdpi.com

Synthetic Approaches to Pipercallosidine and Its Structural Analogues

Total Synthesis Strategies for Pipercallosidine

The total synthesis of this compound hinges on the efficient construction of its three key components: the 3,4-methylenedioxyphenyl group, the seven-carbon chain with a specific E-configured double bond, and the terminal isobutylamide.

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into readily available starting materials.

Amide Bond Disconnection: The most evident disconnection is at the amide C-N bond. This bond is reliably formed in the forward synthesis by coupling a carboxylic acid with an amine. This retrosynthetic step breaks this compound down into two precursor molecules: (E)-7-(3,4-methylenedioxyphenyl)hept-2-enoic acid and isobutylamine (B53898).

Carbon-Carbon Bond Disconnections: The second level of disconnection focuses on the heptenoic acid backbone. A key strategic bond to break is the C2=C3 double bond. This disconnection is the reverse of an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This approach leads to a five-carbon aldehyde derived from the aromatic portion and a two-carbon fragment, such as a phosphonate (B1237965) ylide, which would form the α,β-unsaturated system. Further disconnection of the remaining five-carbon chain can simplify the aromatic precursor back to piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a common starting material.

| Retrosynthetic Disconnection | Precursor Molecules | Corresponding Forward Reaction |

| Amide C-N Bond | (E)-7-(3,4-methylenedioxyphenyl)hept-2-enoic acid + Isobutylamine | Amide Coupling |

| C2=C3 Double Bond | 5-(3,4-methylenedioxyphenyl)pentanal + Phosphonate Ylide | Horner-Wadsworth-Emmons Reaction |

| C5-C6 Bond | 3-(3,4-methylenedioxyphenyl)propyl halide + Malonic Ester | Alkylation / Grignard Coupling |

Key Stereoselective and Chemoselective Transformations in this compound Synthesis

The synthesis of this compound must address specific chemical and stereochemical challenges to be successful.

Stereoselectivity: The primary stereochemical challenge is the formation of the C2=C3 double bond exclusively in the (E)-configuration. The Horner-Wadsworth-Emmons reaction is a superior method for achieving this outcome, as it strongly favors the formation of the thermodynamically more stable E-alkene. rsc.org Alternative methods for creating (E)-α,β-unsaturated amides often involve stereoselective elimination reactions or palladium-catalyzed carbonylation reactions from vinyl halide precursors. rsc.orgnih.gov

Chemoselectivity: The synthesis must be designed to manage multiple functional groups. The 3,4-methylenedioxyphenyl group is relatively stable under many reaction conditions. The key chemoselective step is the final amide coupling. This reaction must selectively involve the carboxylic acid and the amine without interference from other parts of the molecule. Standard peptide coupling reagents, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), or conversion of the carboxylic acid to a more reactive acyl chloride, ensure that the amide bond forms cleanly and in high yield.

Convergent and Linear Synthesis Methodologies for this compound

Both convergent and linear strategies can be envisioned for the assembly of this compound, each with distinct advantages. wikipedia.orgyoutube.com

Synthetic Development of this compound Derivatives and Analogues

While specific research on this compound derivatives is limited, the design and synthesis of its analogues can be guided by established principles in medicinal chemistry.

Design Principles for this compound Analogues with Modified Scaffolds

Analogues of this compound can be designed by systematically modifying its three main structural components to explore structure-activity relationships (SAR).

Amide Moiety Modification: The isobutyl group can be replaced with a variety of other alkyl, cycloalkyl, or aryl groups. This allows for probing the steric and electronic requirements of the biological target's binding pocket.

Linker Chain Alteration: The seven-carbon linker can be varied in several ways. Its length can be increased or decreased. The (E)-double bond can be saturated to produce the corresponding alkane, isomerized to the (Z)-configuration, or shifted to a different position along the chain.

| Structural Component | Design Modification Principle | Example of Modified Group |

| Amide Group | Vary steric bulk and lipophilicity | Cyclopropyl, Benzyl, Phenyl |

| Alkene Linker | Alter length, rigidity, and geometry | Saturated (heptanamide), Shortened (pentenamide), (Z)-isomer |

| Aromatic Head | Modify electronic properties and H-bonding | 3,4-Dimethoxyphenyl, 4-Methoxyphenyl, Pyridyl |

Derivatization Chemistry of Specific Functional Groups within this compound

The functional groups present in the this compound scaffold offer opportunities for direct chemical modification to create derivatives.

The Alkene Double Bond: The C=C double bond is a versatile functional group for derivatization.

Reduction: Catalytic hydrogenation can selectively reduce the double bond to yield the saturated analogue, 7-(3,4-methylenedioxyphenyl)heptanoyl isobutylamide.

Oxidation: The alkene can be epoxidized or dihydroxylated to introduce new oxygenated functional groups, increasing polarity.

Cycloaddition: Reactions like [2+2] cycloadditions could be used to append new ring systems.

The Aromatic Ring: The 3,4-methylenedioxyphenyl group, while generally stable, can be modified.

Methylene (B1212753) Bridge Cleavage: Treatment with certain Lewis acids can cleave the methylene dioxy bridge to yield the corresponding catechol (3,4-dihydroxy) derivative. These hydroxyl groups can then be further functionalized via alkylation or acylation.

Electrophilic Aromatic Substitution: While potentially difficult to control, reactions such as nitration or halogenation on the aromatic ring could be explored, though a more common approach is to incorporate these changes by using a different starting material in a total synthesis.

The Amide Bond: The amide bond itself is highly stable. While N-alkylation is possible, modifications to this part of the molecule are more efficiently achieved by using a different primary amine during the initial amide coupling step of the synthesis.

Semisynthesis from this compound Precursors

The structure of this compound, an amide isolated from the roots of Piper callosum, has been unequivocally confirmed through its total synthesis. rsc.org This synthetic approach inherently reveals the final step of the process, which can be considered a semisynthesis from its immediate precursors: (E)-7-(3,4-methylenedioxyphenyl)hept-2-enoic acid and isobutylamine.

The culminating step in the synthesis of this compound involves an amide coupling reaction. In this key transformation, the carboxylic acid precursor, (E)-7-(3,4-methylenedioxyphenyl)hept-2-enoic acid, is activated to facilitate nucleophilic attack by the amine precursor, isobutylamine. This reaction directly forms the characteristic amide linkage of this compound.

A standard and effective method for achieving this transformation is the use of a coupling agent. While various amide coupling protocols exist in organic synthesis, a common approach involves the use of reagents that form a highly reactive acyl intermediate. hepatochem.comresearchgate.netscispace.com For instance, the carboxylic acid can be converted into a more reactive species, such as an acyl chloride or an active ester.

In the context of the reported synthesis of this compound, the formation of the amide bond is the final constructive step. rsc.org The following table outlines the key components and conditions involved in this semisynthetic step.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Compound |

| (E)-7-(3,4-methylenedioxyphenyl)hept-2-enoic acid | Isobutylamine | Amide Coupling | This compound |

This terminal step is crucial for the formation of the final natural product. The successful coupling of the fatty acid derivative with the simple amine underscores a common biosynthetic and synthetic strategy for the formation of N-alkylamide alkaloids. The research findings confirm that the assembly of this compound can be efficiently achieved from its advanced precursors. rsc.org

Molecular and Cellular Mechanisms of Action of Pipercallosidine Pre Clinical Focus

Identification and Characterization of Molecular Targets for Pipercallosidine

Preclinical research indicates that this compound, a natural compound found in plants of the Piperaceae family, interacts with multiple molecular targets within the cell. nih.gov Its polypharmacological nature is highlighted by its ability to bind to a variety of receptors and transporters.

Ligand-Receptor Binding Assays and Target Engagement Studies for this compound

Ligand-receptor binding assays are fundamental in identifying the specific proteins a compound interacts with. giffordbioscience.comnih.govwikipedia.org These assays, which can be radioactive or non-radioactive, measure the affinity of a ligand for its receptor. giffordbioscience.comnih.gov For this compound, such studies have revealed its interaction with several key neurological targets.

Binding assays have demonstrated that this compound binds to the dopamine (B1211576) transporter (DAT), serotonin (B10506) 2A (5HT2A) receptors, and sigma receptors. The affinity of a compound for its target is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates higher affinity. giffordbioscience.com Competitive binding assays, which measure the ability of an unlabeled compound to displace a radiolabeled ligand, are used to determine the IC50 value, which can then be used to calculate the Ki. nih.govmerckmillipore.com

Table 1: Identified Molecular Targets of this compound

| Target | Assay Type | Finding |

| Dopamine Transporter (DAT) | Ligand-Receptor Binding Assay | Binds to the transporter. |

| 5HT2A Receptor | Ligand-Receptor Binding Assay | Binds to the receptor. |

| Sigma Receptors | Ligand-Receptor Binding Assay | Binds to the receptor. |

Enzyme Inhibition and Activation Kinetics of this compound

Enzyme inhibition is a key mechanism by which bioactive compounds can exert their effects. libretexts.orgegyankosh.ac.in The study of enzyme kinetics, often using models like the Michaelis-Menten equation and Lineweaver-Burk plots, helps to elucidate the type of inhibition (competitive, non-competitive, or uncompetitive). mit.edu2minutemedicine.com

While specific enzyme inhibition and activation kinetic data for this compound are not extensively detailed in the provided search results, its structural relatives and extracts from the Piper genus, where this compound is found, have shown inhibitory activity against various enzymes. researchgate.net For instance, extracts of Piper species have demonstrated anti-acetylcholinesterase, anti-butyrylcholinesterase, anti-amylase, and anti-glucosidase activities. researchgate.net The IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter in these studies. giffordbioscience.com Further research is needed to specifically characterize the enzyme inhibition profile of this compound.

Elucidation of Intracellular Signaling Cascades Modulated by this compound

Intracellular signaling cascades are complex pathways that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. nih.gov These cascades often involve a series of protein kinases and phosphatases, as well as second messengers. nih.govumn.edu

Impact of this compound on Kinase and Phosphatase Activity

Protein kinases and phosphatases are critical regulators of cellular signaling, with kinases adding phosphate (B84403) groups to proteins and phosphatases removing them. nih.govgenescells.ru The balance between kinase and phosphatase activity is crucial for normal cellular function. genescells.ruoncotarget.com

While direct evidence of this compound's impact on specific kinases and phosphatases is limited in the available research, related compounds and extracts from Piper species suggest potential interactions. researchgate.net The activation of signaling pathways such as the MAPK and PI3K/AKT pathways, which are heavily regulated by kinases and phosphatases, has been observed with related compounds. researchgate.net For example, protein phosphatase 2A (PP2A), a member of the PP2C family, is a known negative regulator of MAP kinase pathways. wikipedia.org Further investigation is required to determine the precise effects of this compound on these and other kinase and phosphatase-regulated pathways.

Modulation of G-Protein Coupled Receptor (GPCR) Pathways by this compound

G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors and are involved in a vast array of physiological processes. umn.eduwikipedia.org Upon activation by a ligand, GPCRs interact with intracellular G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). umn.eduwikipedia.org

Given that this compound binds to the 5HT2A receptor, a known GPCR, it is highly likely to modulate GPCR signaling pathways. wikipedia.org The activation of GPCRs can trigger various downstream events, including the stimulation or inhibition of adenylyl cyclase (affecting cAMP levels) or the activation of phospholipase C (leading to IP3 and diacylglycerol production). umn.eduwikipedia.org These second messengers, in turn, activate protein kinases such as protein kinase A (PKA) and protein kinase C (PKC). umn.edumdpi.com The specific downstream effects of this compound on GPCR-mediated signaling cascades warrant further detailed investigation.

Influence of this compound on Gene Expression and Proteomic Profiles in Cellular Models

The interaction of a compound with its molecular targets can lead to widespread changes in gene expression and the cellular proteome. mdpi.comecancer.org Studying these changes in cellular models provides a global view of the compound's biological effects. broadinstitute.orgfrontiersin.org

Techniques like single-cell RNA sequencing (scRNA-seq) and thermal proteome profiling (TPP) are powerful tools for analyzing these changes. broadinstitute.orgembopress.org While specific studies on the global gene expression and proteomic profiles induced by this compound are not extensively available, research on related compounds and in similar contexts provides a framework for understanding its potential effects. For instance, studies on drug-treated cancer cell lines have shown that proteomic profiling can reveal significant alterations in signaling pathways. ecancer.org Similarly, single-cell proteomics can identify changes in protein abundance related to specific cellular states or conditions. nih.gov Future research employing these high-throughput techniques on this compound-treated cellular models would be invaluable in fully elucidating its mechanisms of action.

Subcellular Localization and Trafficking Studies of this compound within Biological Systems.

Currently, specific studies detailing the subcellular localization and trafficking of this compound within biological systems are not extensively available in the published scientific literature. The precise cellular and organellar distribution of this compound, as well as the molecular mechanisms governing its transport across cellular membranes, remain areas for future investigation.

Understanding the subcellular compartmentalization of a bioactive compound like this compound is crucial for elucidating its mechanism of action. The localization of a drug to specific organelles can determine its molecular targets and downstream effects. For instance, accumulation in the mitochondria could imply an impact on cellular bioenergetics, while localization to the nucleus might suggest an interaction with transcription factors or other nuclear proteins.

The trafficking of compounds into and out of cells is a dynamic process often mediated by specific transporter proteins. The physicochemical properties of this compound, such as its lipophilicity and molecular size, would influence its ability to passively diffuse across lipid membranes. However, active transport mechanisms involving uptake and efflux transporters could also play a significant role in determining its intracellular concentration and distribution.

Future research employing techniques such as fluorescently labeling this compound to track its movement in live cells, or subcellular fractionation coupled with analytical methods to quantify its presence in different organelles, would be invaluable. Such studies would provide critical insights into where the compound exerts its effects and the pathways it utilizes to reach its targets.

In Silico Approaches for Predicting this compound Mechanisms of Action (e.g., Functional Signature Ontology (FUSION) maps, network pharmacology).

In the absence of extensive experimental data, in silico approaches such as network pharmacology have been employed to predict the potential mechanisms of action of this compound. These computational methods leverage existing biological data to build networks of interactions between compounds, proteins, and diseases, thereby generating hypotheses about a compound's therapeutic effects and molecular targets.

One such study utilized a network pharmacology approach to explore the potential of various phytochemicals, including this compound, in the context of COVID-19. nih.gov This type of analysis typically involves predicting the protein targets of a compound and then mapping these targets onto biological pathways and disease networks.

In this particular study, the predicted targets for this compound were identified using algorithms that correlate the chemical structure of the compound with known ligand-protein interactions. These predicted targets were then analyzed to understand their roles in various biological processes and pathways that could be relevant to the disease . While the study focused on the potential immunomodulatory effects in a specific disease context, the predicted targets can offer broader insights into the pharmacology of this compound.

The following table summarizes the key in silico parameters for this compound from the aforementioned network pharmacology study:

| Parameter | Value/Prediction | Significance | Reference |

| Molecular Weight | 303.4 | Influences absorption, distribution, and diffusion across membranes. | nih.gov |

| Hydrogen Bond Donors | 1 | Affects solubility and binding to target proteins. | nih.gov |

| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to target proteins. | nih.gov |

| Predicted Targets | Various proteins | Suggests potential molecular interactions and biological activities. | nih.gov |

This table is based on data from a network pharmacology study and represents computational predictions.

It is important to note that while network pharmacology and other in silico methods are powerful tools for hypothesis generation, the predicted interactions and mechanisms require experimental validation.

While specific studies employing Functional Signature Ontology (FUSION) maps for this compound have not been identified, this approach represents another powerful in silico strategy. FUSION maps integrate large-scale datasets, such as gene expression profiles from cells treated with various compounds, to create a functional network that can reveal novel compound-target relationships and mechanisms of action. The application of FUSION mapping to this compound in the future could provide a deeper understanding of its cellular effects and help to identify its primary molecular targets.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Pipercallosidine

Systematic Modification of the Pipercallosidine Core Structure and its Molecular Impact

Systematic modifications of the core structure of piper amides, including the N-isobutyl amide and the 1,3-benzodioxole (B145889) moieties, have been shown to significantly influence their biological activities. These studies, primarily centered on analogues of piperine (B192125) and other related natural products, help to delineate the structural requirements for molecular efficacy.

Contribution of Specific Functional Groups to this compound's Molecular Interactions

The molecular architecture of this compound, characterized by an N-isobutyl amide group connected via an unsaturated alkyl chain to a 1,3-benzodioxole ring, dictates its interaction with biological targets. Studies on analogous piper amides reveal the distinct contributions of these functional groups. mdpi.comnih.govresearchgate.net

The N-isobutylamide moiety is crucial for the molecule's biological activity. The nature of the amine substituent can modulate potency and selectivity. For instance, in a series of piperine-based dienehydrazide derivatives, modifications at the amide group led to compounds with enhanced insecticidal activities compared to piperine itself. mdpi.com This suggests that the amide portion of this compound is a key interaction point that can be modified to tune its biological profile.

The 1,3-benzodioxole ring (also known as the methylenedioxyphenyl group) is another critical pharmacophoric feature. This group is common to many bioactive natural products and is known to interact with various biological targets. In studies of piperine analogues, the presence and substitution pattern of this ring were found to be important for activities such as the inhibition of monoamine oxidase (MAO) and leishmanicidal effects. ajpsonline.comufms.br For example, the oxygen atoms of the 1,3-dioxole (B15492876) ring can contribute to binding with amino acid residues in the active site of proteins. ajpsonline.com

A summary of the contribution of key functional groups in piper-amides, which is relevant to this compound, is presented in the table below.

| Functional Group | Observed Importance in Piper Amide Analogues | Potential Impact on this compound's Activity |

| N-Isobutylamide | Crucial for various biological activities; modification alters potency and selectivity. mdpi.com | Key interaction point; modifications could modulate biological effects. |

| 1,3-Benzodioxole Ring | Important for binding to targets like MAO; oxygen atoms can form key interactions. ajpsonline.comufms.br | Essential pharmacophore; contributes to target binding affinity. |

| Unsaturated Alkyl Chain | Length and unsaturation pattern affect conformation and lipophilicity, influencing target binding and bioavailability. nih.govnih.govnih.gov | Determines the spatial orientation of the terminal groups and overall molecular properties. |

Stereochemical Influences on the Molecular Efficacy of this compound Analogues

The stereochemistry of a molecule is a critical determinant of its biological activity, as it governs the three-dimensional arrangement of atoms and thus the interaction with chiral biological macromolecules like proteins and receptors. For this compound, which contains a double bond in its alkyl chain, (E/Z) isomerism is a key stereochemical feature.

While specific studies on the stereoisomers of this compound are not extensively documented, research on other bioactive amides highlights the importance of stereochemistry. For instance, in a study of conformationally restricted indole-based inhibitors, the geometry of an amide bond, which can be mimicked by E or Z olefins, was found to be critical for activity, with both E and Z isomers showing a significant loss of potency compared to the lead compound. nih.gov This underscores that a precise spatial arrangement of the pharmacophoric groups is necessary for optimal interaction with the target.

In the context of piper amides, the (E)-configuration of the double bonds in the linker chain is a common feature among the most active natural compounds, suggesting that this geometry is preferred for binding to their biological targets. nih.gov It is plausible that the (E)-configuration of the double bond in this compound is essential for maintaining the correct orientation of the benzodioxole and N-isobutylamide groups for effective molecular recognition. Any alteration to this stereochemistry would likely result in a significant change, and potentially a reduction, in its biological efficacy.

Computational Approaches to this compound SAR and SMR

Computational methods are powerful tools for elucidating the SAR and SMR of bioactive molecules, especially when experimental data is limited. For this compound, while direct computational studies are scarce, insights can be gained from in silico analyses of structurally similar piper amides, particularly piperine.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.netjscimedcentral.com For this compound, docking studies could predict its binding mode within the active site of potential protein targets. Although specific docking studies for this compound are not widely available, studies on piperine analogues provide a framework for understanding these interactions.

For example, docking studies of piperine analogues as MAO inhibitors have shown that the methylenedioxyphenyl ring and the amide group are key interacting moieties. ajpsonline.com The oxygen of the 1,3-dioxole ring and the carbonyl oxygen of the amide were found to form hydrogen bonds with amino acid residues in the binding cavity of the MAO-B protein. ajpsonline.com Similar interactions could be expected for this compound with its potential biological targets.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the protein-ligand complex over time, providing insights into its stability and the dynamics of the binding event. nih.gov For piper amides, MD simulations have been used to assess the stability of the ligand within the binding pocket of targets like the TRPM1 calcium channel. nih.gov

The following table summarizes hypothetical interactions of this compound with a protein target, based on findings from related piper amides.

| This compound Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| 1,3-Benzodioxole Ring | Hydrogen Bonding, Hydrophobic Interactions | Ser, Tyr, Phe |

| Alkyl Chain | Van der Waals Interactions | Leu, Val, Ile |

| Amide Group | Hydrogen Bonding (acceptor and donor) | Gln, Asn, Arg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, expressed as molecular descriptors. ajpsonline.comufms.brresearchgate.netajpsonline.comiiarjournals.org Although no specific QSAR models for this compound analogues have been reported, models developed for piperine analogues offer valuable insights.

A QSAR study on piperine analogues as inhibitors of the bacterial NorA efflux pump identified three key descriptors for predicting activity: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. researchgate.net The model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity, while a larger molecular shadow is inversely proportional to activity. researchgate.net

Another QSAR study on piperine derivatives with leishmanicidal activity highlighted the importance of electronegative atoms, the absence of unsaturation in the side chain, the presence of an ester instead of a carboxyl group, and large molecular volume for increased activity. ufms.br These findings suggest that for this compound analogues, descriptors related to electronic properties, molecular shape, and volume would be critical for building a predictive QSAR model.

The table below presents key descriptors identified in QSAR studies of piperine analogues and their potential relevance for this compound.

| QSAR Descriptor Type | Example Descriptor from Piperine Studies | Relevance to this compound SAR |

| Topological | BalabanJ, GATS4se | Describes molecular branching and atom distribution, which can influence binding. |

| Spatial/Geometrical | Area of molecular shadow | Relates to the shape of the molecule and its fit within a binding site. researchgate.net |

| Thermodynamic | Heat of formation | Indicates the stability of the molecule, which can affect its interaction energy. researchgate.net |

| Electronic | Partial negative surface area | Reflects the distribution of negative charge, which is important for electrostatic interactions. researchgate.net |

Pharmacophore Development based on this compound's Active Conformation

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govnih.govphcog.com Developing a pharmacophore model for this compound would involve identifying the essential features in their correct 3D arrangement.

Based on the structure of this compound and SAR data from related piper amides, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

A hydrophobic/aromatic feature (the 1,3-benzodioxole ring).

Hydrogen bond acceptors (the oxygen atoms of the benzodioxole ring).

These features, arranged in a specific spatial orientation defined by the unsaturated alkyl linker, would constitute the pharmacophore. Such a model could be used for virtual screening of compound libraries to identify new molecules with potentially similar biological activities. A field-based pharmacophore model developed for piper-amide-like compounds as TRPM1 antagonists identified key electrostatic and shape features that are crucial for their activity, providing a template for the design of new antagonists. nih.gov

| Pharmacophoric Feature | Corresponding Chemical Group in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| Hydrogen Bond Donor | N-H of the amide |

| Aromatic/Hydrophobic Region | 1,3-Benzodioxole ring |

| Hydrogen Bond Acceptor | Oxygen atoms of the 1,3-benzodioxole ring |

Advanced Analytical Methods for Pipercallosidine Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Pipercallosidine Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, identification, and quantification of this compound. capes.gov.brijsrtjournal.comresearchgate.netresearchgate.netopenaccessjournals.combjbms.orgchromatographytoday.com These methods separate components in a mixture based on their differential interactions with a stationary and mobile phase. openaccessjournals.com

HPLC has long been a standard for pharmaceutical analysis, offering reliability and versatility. bjbms.orgwho.int It is frequently used for the determination of various compounds, including antibiotics like piperacillin (B28561), often in combination with other drugs. who.intnih.gov UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically less than 2µm) and higher pressures, leading to significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. ijsrtjournal.comresearchgate.netresearchgate.netwaters.com This allows for faster analysis times and reduced solvent consumption, making it a more efficient and economical choice for many applications. ijsrtjournal.comresearchgate.net

The selection of the column, mobile phase composition, and detector are critical for optimizing the separation of this compound. Reversed-phase chromatography with C18 columns is commonly employed. nih.gov

Table 1: Comparison of HPLC and UPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm ijsrtjournal.comresearchgate.net |

| Pressure | Lower (up to 400 bar) researchgate.net | Higher (up to 1030 bar / 15,000 psi) ijsrtjournal.comwaters.com |

| Resolution | Good | Excellent ijsrtjournal.comresearchgate.netwaters.com |

| Analysis Time | Longer | Shorter ijsrtjournal.comresearchgate.netwaters.com |

| Solvent Consumption | Higher | Lower ijsrtjournal.comresearchgate.net |

| Sensitivity | Good | Higher ijsrtjournal.comresearchgate.netwaters.com |

Coupled Techniques (e.g., LC-MS/MS, LC-UV) for this compound Profiling

To enhance the specificity and sensitivity of this compound detection, HPLC and UPLC are often coupled with other analytical techniques, most notably mass spectrometry (MS) and ultraviolet (UV) detection. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool for the definitive identification and quantification of this compound, even at trace levels. nih.govnih.govresearchgate.netajol.info This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. ajol.info After separation by LC, the compound is ionized and fragmented, and the resulting mass-to-charge ratios of the parent ion and its fragments are used for identification and quantification. nih.gov LC-MS/MS methods have been developed for the analysis of related compounds in complex biological matrices like plasma and pleural fluid. nih.govmdpi.com For instance, a rapid and sensitive LC-MS/MS assay for piperacillin and tazobactam (B1681243) was developed using an Acquity BEH C-18 column and electrospray ionization. nih.gov The high selectivity of this method minimizes interference from the sample matrix. mdpi.com

LC-UV (Liquid Chromatography-Ultraviolet Detection) is another common approach where a UV detector is used to monitor the eluent from the LC column. d-nb.infonih.govscielo.br Compounds are detected based on their ability to absorb UV light at a specific wavelength. d-nb.info While generally less sensitive and specific than MS, LC-UV is a robust and cost-effective method for routine analysis and quantification, especially when dealing with higher concentrations of the analyte. nih.gov The selection of an appropriate wavelength is crucial for maximizing the signal of this compound while minimizing background noise. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound and its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. thermofisher.comwikipedia.org For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, making it suitable for GC analysis. mdpi.com GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org

The process involves vaporizing the sample, separating its components on a capillary column, and then ionizing and detecting the fragments in the mass spectrometer. thermofisher.com GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org In the context of natural products, GC-MS has been used to analyze the chemical composition of plant extracts containing related amide alkaloids. science.govresearchgate.net For example, a study on Piper ottonoides used GC-MS to identify this compound in the roots of the plant. researchgate.net

Capillary Electrophoresis (CE) for this compound Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge, size, and hydrophobicity. clinicallab.comnih.gov It is particularly well-suited for the analysis of charged molecules and has found applications in pharmaceutical analysis and drug discovery. nih.goveuropeanpharmaceuticalreview.com The technique utilizes a narrow capillary filled with a buffer solution and applies a high voltage to achieve separation. clinicallab.com

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), and Micellar Electrokinetic Chromatography (MEKC), can be employed depending on the specific analytical challenge. clinicallab.comeuropeanpharmaceuticalreview.com While its use has been somewhat limited compared to LC, recent advancements have increased its application in complex separations. nih.gov CE can be a powerful tool for the analysis of this compound, especially when high separation efficiency and minimal sample consumption are required. europeanpharmaceuticalreview.comrsc.org It has replaced traditional gel electrophoresis for many applications due to its speed, automation, and higher resolution. thermofisher.com

Spectrophotometric and Fluorometric Assays for this compound Quantification in Research Settings

Spectrophotometric and fluorometric assays offer alternative methods for the quantification of this compound, particularly in settings where chromatographic techniques may not be readily available or necessary. These assays are generally based on enzymatic reactions or the intrinsic fluorescent properties of the compound or its derivatives. patsnap.comnih.govcreative-enzymes.comsigmaaldrich.comnih.gov

Spectrophotometric assays measure the absorbance of light by a sample at a specific wavelength. While less specific than chromatographic methods, they can be adapted for the quantification of certain compounds. who.int

Fluorometric assays are typically more sensitive than spectrophotometric methods and rely on the measurement of fluorescence. creative-enzymes.com These assays involve either the conversion of a non-fluorescent substrate to a fluorescent product or vice-versa. creative-enzymes.com If this compound or a derivative possesses fluorescent properties, a direct fluorometric assay could be developed. Alternatively, it could be quantified through a coupled enzymatic reaction that produces a fluorescent signal. nih.gov

Isotopic Labeling Strategies for this compound Tracing in Biological Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. numberanalytics.comnih.govwashington.edu This strategy involves replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N). nih.govbiophysics-reports.org The labeled compound is then introduced into the biological system of interest.

By using mass spectrometry to track the isotopically labeled this compound and its metabolites, researchers can elucidate its metabolic pathways, determine its distribution in tissues, and understand its interactions with other biomolecules. nih.gov This approach provides invaluable insights that are often unattainable with other methods. numberanalytics.com There are various labeling strategies, including the use of labeled precursors in biosynthesis or the chemical synthesis of the labeled compound. numberanalytics.com Inverse stable isotopic labeling (InverSIL) is another approach where an organism is grown on an isotopically substituted medium and then fed with the natural abundance precursor. nih.gov

Application of Molecular Networking and Machine Learning in this compound Profiling

The vast amount of data generated by modern analytical techniques, particularly LC-MS/MS, has led to the development of advanced computational tools for data analysis and interpretation. researchgate.net

Molecular networking is a powerful bioinformatic approach used to visualize and organize large MS/MS datasets. researchgate.netnih.govmdpi.com It groups molecules with similar fragmentation patterns, which often correspond to structural similarity. nih.gov This allows for the rapid annotation of known compounds, including this compound, and the discovery of new, related natural products within a complex mixture. researchgate.netdntb.gov.ua The GNPS (Global Natural Products Social Molecular Networking) platform is a widely used tool for creating and analyzing molecular networks. mdpi.com

Machine learning (ML) is increasingly being applied to the analysis of complex chemical data. chemrxiv.orgnih.govfrontiersin.orgpreprints.org ML algorithms can be trained to recognize patterns in analytical data, such as chromatographic profiles or mass spectra, to predict the presence or concentration of specific compounds like this compound. nih.gov This can be particularly useful for high-throughput screening and for building predictive models of a compound's properties or activities. chemrxiv.orgfrontiersin.org In the context of antibiotic research, machine learning has been used to predict plasma concentrations of drugs and to enhance the analysis of data from bacterial cytological profiling. nih.govfrontiersin.org

In Vitro and Ex Vivo Pharmacological Investigations of Pipercallosidine Pre Clinical Models

Investigation of Anesthetic Potential of Pipercallosidine in Experimental Models

This compound, an amide isolated from species of the Piperaceae family, has been the subject of investigation for its potential as a local anesthetic. Research has demonstrated its activity in experimental models, drawing comparisons to the established anesthetic, lidocaine (B1675312).

From the roots of Piper darienense, this compound was isolated and identified as displaying significant local anesthetic activity. researchgate.net A study reported that its anesthetic effect was comparable in both intensity and duration to that of 1% and 2% lidocaine solutions. researchgate.net This was the first report of such activity for this specific compound. researchgate.net

Further research involving the roots of Ottonia anisum also led to the isolation of this compound. scielo.brredalyc.org In an in vivo guinea pig model, the local anesthetic activity, measured as sensory blockage, was evaluated. scielo.brredalyc.org The duration of the sensory blockage induced by this compound was found to be dose-dependent. scielo.brredalyc.org However, the observed anesthetic activity for the pure compound was less pronounced than that of the crude methanolic extract and its n-hexane partition, as well as lidocaine. scielo.brredalyc.org For instance, at a concentration of 940 μg/ml, this compound produced a blockage of 23.0 ± 1.1 minutes, compared to 55.6 ± 1.4 minutes for lidocaine. scielo.brredalyc.org At a lower concentration of 60 μg/ml, which corresponds to a molar concentration of 0.19 mM, this compound induced a blockage of 9.3 ± 0.8 minutes. scielo.brredalyc.org

The proposed mechanism for the local anesthetic action of this compound involves the blockage of voltage-sensitive sodium channels. scielo.brscielo.br This is a common mechanism for local anesthetics, which prevent the generation and propagation of action potentials in nerve fibers. scielo.br It has been noted that isobutylamides with a similar structure to this compound—possessing a seven-carbon acid chain and an aromatic group—were active on sodium channels. scielo.br

Table 1: Duration of Sensory Blockage Induced by this compound and Lidocaine

| Compound | Concentration (μg/ml) | Molar Concentration (mM) | Duration of Blockage (minutes, mean ± SEM) | Reference |

|---|---|---|---|---|

| This compound | 940 | - | 23.0 ± 1.1 | scielo.brredalyc.org |

| Lidocaine | 940 | - | 55.6 ± 1.4 | scielo.brredalyc.org |

| This compound | 60 | 0.19 | 9.3 ± 0.8 | scielo.brredalyc.org |

| Lidocaine | 60 | 0.26 | 15.2 ± 1.2 | scielo.brredalyc.org |

Effects of this compound on Cellular Proliferation and Viability in Defined Cell Lines

Currently, there are no specific studies in the available scientific literature that investigate the effects of isolated this compound on cellular proliferation and viability in defined cell lines. While some studies have examined the cytotoxic effects of crude extracts from Piper species or other related piper amides against various cell lines, this research has not been extended to focus specifically on this compound. tandfonline.comnih.gov

Modulation of Apoptosis and Autophagy Pathways by this compound in Cellular Systems

There is no research available in the scientific literature specifically detailing the modulation of apoptosis and autophagy pathways by this compound in cellular systems. Studies on other piper amides, such as piperlongumine, have shown effects on these pathways in cancer cells, but these findings are not directly attributable to this compound. nih.gov

Impact of this compound on Cellular Differentiation and Morphogenesis in Ex Vivo Models

A review of the current scientific literature reveals no specific ex vivo studies conducted to determine the impact of this compound on cellular differentiation and morphogenesis. Research on other amides from Piper nigrum has indicated effects on melanocyte proliferation and differentiation, but similar investigations for this compound have not been reported. oup.comnih.gov

Immunomodulatory Activities of this compound in Isolated Immune Cells

There are currently no studies in the published scientific literature that have specifically investigated the immunomodulatory activities of this compound in isolated immune cells. While extracts from some Piper species have been noted to possess immunomodulatory properties, the effects of pure this compound in this context remain unexamined. stikesbcm.ac.id

Neurochemical and Neurophysiological Effects of this compound in Primary Neuronal Cultures and Brain Slices

Specific investigations into the neurochemical and neurophysiological effects of this compound in primary neuronal cultures and brain slices have not been reported in the scientific literature. The primary neuropharmacological research on this compound has been focused on its local anesthetic properties, which are presumed to occur via interaction with peripheral nerve sodium channels rather than central neurochemical systems. scielo.brscielo.br

Cardiovascular and Metabolic Effects of this compound in Isolated Organ Preparations

There is a lack of research in the scientific literature regarding the specific cardiovascular and metabolic effects of this compound in isolated organ preparations. While some plants from the Piperaceae family are known to contain compounds with cardiovascular effects, no such studies have been conducted specifically with isolated this compound. mdpi.com

Pipercallosidine Interactions with Other Biomolecules and Biological Systems

Lipid Membrane and Liposome Interaction Studies with Pipercallosidine.

No research has been found describing the interaction of this compound with lipid membranes or artificial liposomes. Such studies are vital for understanding how a compound might cross cell membranes or exert effects at the membrane level. The ability of this compound to insert into, permeate, or disrupt lipid bilayers is currently uncharacterized.

Nucleic Acid Binding and Modulation by this compound.

There is no information available regarding whether this compound can bind to or modulate the structure or function of nucleic acids like DNA or RNA. The potential for this compound to act as an intercalating agent, a groove binder, or to otherwise influence genetic processes has not been investigated.

Microbiome Interactions and Metabolic Transformation of this compound by Microorganisms.

The interaction between this compound and microbial communities, such as the gut microbiome, is an unexplored area. There are no reports on the metabolic transformation of this compound by microorganisms, which would be essential for understanding its bioavailability, potential toxicity, and ecological impact within a microbiome.

Future Directions and Emerging Research Avenues for Pipercallosidine

Exploration of Undiscovered Biosynthetic Genes and Pathways for Pipercallosidine

A fundamental understanding of how Piper species synthesize this compound is crucial for its sustainable production and the generation of novel analogs. Future research should focus on identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for its formation. It is hypothesized that a significant portion of nature's chemical diversity remains undiscovered, encoded within silent or "cryptic" BGCs that are not expressed under standard laboratory conditions. frontiersin.orgnih.gov

Advanced genomic and bioinformatics tools can be employed to mine the genomes of Piper callosum and related species for potential BGCs. frontiersin.org Techniques such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) can predict and annotate these clusters. nih.gov Once identified, heterologous expression of these BGCs in a suitable host organism could confirm their role in this compound biosynthesis and potentially lead to the discovery of new, related natural products. Furthermore, understanding the enzymatic machinery involved in its assembly could pave the way for biocatalytic production methods.

Development of Novel Synthetic Methodologies Inspired by this compound's Structure

The unique chemical architecture of this compound can serve as an inspiration for the development of new synthetic strategies. rsc.org While its initial synthesis has been reported, exploring more efficient and versatile synthetic routes is a key area for future investigation. rsc.org This could involve the application of modern synthetic methods to construct the core piperidine (B6355638) ring and introduce various substituents with high stereocontrol. rsc.org

The development of modular synthetic approaches would be particularly valuable, allowing for the rapid generation of a library of this compound analogs. mdpi.com This would facilitate a systematic exploration of the structure-activity relationship (SAR), providing insights into the chemical features essential for its biological activity. Such synthetic endeavors could also lead to the discovery of new chemical reactions and transformations applicable to other areas of organic synthesis. nih.gov

Advanced Mechanistic Investigations Utilizing Gene Editing or RNAi for this compound Target Validation

A critical step in the development of any potential therapeutic is the identification and validation of its molecular target(s). Advanced techniques like CRISPR-Cas9 gene editing and RNA interference (RNAi) offer powerful tools for this purpose. europeanpharmaceuticalreview.comnih.gov Once a putative target of this compound is identified, these technologies can be used to modulate the expression of the target gene in relevant cell models.

By observing whether the genetic knockdown or knockout of the target protein mimics or abrogates the effects of this compound treatment, researchers can gain strong evidence for a direct mechanism of action. nih.govresearchgate.net This approach is crucial for validating the target and provides a deeper understanding of the compound's biological function at the molecular level. researchgate.net Such studies are essential prerequisites for advancing a compound into further preclinical development.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

A systems-level understanding of the biological effects of this compound can be achieved through the integrated application of "omics" technologies. nih.govnih.gov Genomics can help identify genetic factors that influence sensitivity to the compound, while transcriptomics can reveal changes in gene expression patterns upon treatment. cuanschutz.edu

Proteomics can provide a global view of how this compound affects protein expression and post-translational modifications. nih.govnih.gov Metabolomics, the study of small molecule metabolites, can offer insights into the metabolic pathways perturbed by the compound. mdpi.commdpi.com By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the cellular response to this compound, potentially uncovering novel mechanisms of action and biomarkers of its activity. mdpi.com

Potential for this compound as a Scaffold for Rational Drug Design (Pre-clinical, conceptual)

The chemical structure of this compound holds promise as a scaffold for the rational design of new therapeutic agents. nih.gov Its core structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Computational modeling and docking studies can be employed to predict how different analogs will interact with a validated target, guiding the synthetic efforts towards more promising compounds. nih.gov

This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. mdpi.com The goal is to develop a lead compound with an optimal balance of efficacy and drug-like properties, suitable for further preclinical investigation.

Addressing Translational Hurdles in Preclinical Development of this compound-derived Compounds

The transition from a promising lead compound to a clinical candidate is fraught with challenges. nih.govresearchgate.net A significant hurdle in preclinical development is ensuring that the efficacy and safety observed in in vitro and in vivo models will translate to humans. ppd.combiobide.com For this compound-derived compounds, this will involve rigorous preclinical studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for toxicity. slideshare.net

Careful selection of appropriate animal models and the use of translational biomarkers will be crucial for increasing the predictive value of these preclinical studies. nih.govfrontiersin.org Overcoming these translational hurdles will require a multidisciplinary approach, integrating expertise in medicinal chemistry, pharmacology, toxicology, and regulatory sciences to navigate the complex path from the laboratory to the clinic. americanpharmaceuticalreview.com

Q & A

Basic Research Questions

Q. How is Pipercallosidine identified and isolated from plant sources like Piper sarmentosum?

- Methodological Answer : this compound is typically isolated via bioassay-guided fractionation. Begin with a CHCl3-soluble extract of P. sarmentosum aerial parts, followed by activity-guided fractionation using mitochondrial transmembrane potential (MTP) assays in HT-29 cancer cells . Purification involves chromatographic techniques (e.g., column chromatography, HPLC), with structural confirmation via spectroscopic methods (NMR, MS) and comparison to literature values . Key challenges include differentiating this compound from structurally similar alkaloids like pipercallosine, requiring precise spectral analysis .

Q. What validated bioassays are used to evaluate this compound's anticancer activity?

- Methodological Answer : The mitochondrial transmembrane potential (MTP) inhibition assay in HT-29 colon cancer cells is a primary bioassay for assessing this compound’s anticancer potential . Cytotoxicity is evaluated separately (e.g., MTT assays) to distinguish MTP-specific effects from general toxicity. Researchers should validate results using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanistic specificity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow carcinogen-handling protocols (e.g., OSHA standards) due to structural analogs like pararosaniline hydrochloride, which are classified as suspected carcinogens . Use PPE (gloves, lab coats, eye protection), work in fume hoods, and store samples in locked, labeled containers. Dispose of waste via approved facilities to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s structural data derived from different spectroscopic methods?

- Methodological Answer : Discrepancies in NMR (e.g., coupling constants) or MS (fragmentation patterns) require cross-validation with X-ray crystallography or computational modeling (DFT calculations) . For example, if <sup>13</sup>C-NMR signals conflict with predicted values, compare data with synthetic analogs or re-isolate the compound to rule out impurities . Collaborative verification with independent labs is recommended to confirm structural assignments.

Q. Which experimental designs are optimal for optimizing this compound extraction parameters (e.g., solvent polarity, temperature)?

- Methodological Answer : Use a Design of Experiments (DoE) approach, such as response surface methodology (RSM), to model interactions between variables (e.g., ethanol concentration, extraction time). Prioritize bioactivity-guided monitoring (e.g., MTP inhibition) over yield maximization to ensure pharmacological relevance . Validate optimized conditions across three independent replicates to assess reproducibility .

Q. What methodological considerations apply when integrating omics data (e.g., transcriptomics, proteomics) with this compound bioactivity studies?

- Methodological Answer : Combine transcriptomic data (RNA-seq) with bioassay results to identify gene networks affected by this compound (e.g., apoptosis pathways). Use pathway enrichment tools (DAVID, STRING) and correlate findings with proteomic profiles (LC-MS/MS) to validate target proteins . Ensure metadata alignment (e.g., cell line batch numbers, treatment durations) to avoid confounding variables .

Q. How can reproducibility challenges in this compound bioassays be systematically addressed?

- Methodological Answer : Standardize protocols using guidelines from Beilstein Journal of Organic Chemistry: report exact solvent grades, cell passage numbers, and assay incubation times . Publish raw data (e.g., dose-response curves) and negative controls in supplementary materials. Use inter-laboratory validation via platforms like the NIH Assay Guidance Manual .

Data Presentation and Reporting Guidelines

- Tables : Format bioactivity data in Microsoft Word tables with Roman numerals, footnotes (superscript letters), and self-explanatory titles. Include EC50 values ± SD for this compound and reference compounds .